molecular formula C5H10Cl2Si B8369220 Cyclopentyldichlorosilane

Cyclopentyldichlorosilane

Cat. No. B8369220
M. Wt: 169.12 g/mol
InChI Key: JANCCRMYGITTKD-UHFFFAOYSA-N
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Patent
US06911552B2

Procedure details

The reaction was carried out under the same condition as in Example 3, except that the same amount of t-butyl chloride was used as the hydrogen chloride source. A mixture of cyclopentyl chloride and t-butyl chloride having the mixing ratio of 1:2 was reacted with metallic silicon at 280° C. to give 30.1 g of reaction products. The reaction products contained 6.2 g (39.1%) of cyclopentyldichlorosilane and 0.3 g (1.6%) of cyclopentyltrichlorosilane. There were not starting materials unreacted. As other by-products, 3.7 g (58.4%) of cyclopentene, 2.9 g of trichlorosilane and unconfirmed materials were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0.3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(C)(C)C.Cl.[CH:7]1(Cl)[CH2:11][CH2:10][CH2:9][CH2:8]1.C1([SiH](Cl)Cl)CCCC1.C1([Si:26]([Cl:29])([Cl:28])[Cl:27])CCCC1>>[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1.[Cl:27][SiH:26]([Cl:29])[Cl:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(CCCC1)[SiH](Cl)Cl
Step Five
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(CCCC1)[Si](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted with metallic silicon at 280° C.
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
30.1 g of reaction products

Outcomes

Product
Name
Type
product
Smiles
C1=CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 58.4%
Name
Type
product
Smiles
Cl[SiH](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06911552B2

Procedure details

The reaction was carried out under the same condition as in Example 3, except that the same amount of t-butyl chloride was used as the hydrogen chloride source. A mixture of cyclopentyl chloride and t-butyl chloride having the mixing ratio of 1:2 was reacted with metallic silicon at 280° C. to give 30.1 g of reaction products. The reaction products contained 6.2 g (39.1%) of cyclopentyldichlorosilane and 0.3 g (1.6%) of cyclopentyltrichlorosilane. There were not starting materials unreacted. As other by-products, 3.7 g (58.4%) of cyclopentene, 2.9 g of trichlorosilane and unconfirmed materials were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0.3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(C)(C)C.Cl.[CH:7]1(Cl)[CH2:11][CH2:10][CH2:9][CH2:8]1.C1([SiH](Cl)Cl)CCCC1.C1([Si:26]([Cl:29])([Cl:28])[Cl:27])CCCC1>>[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1.[Cl:27][SiH:26]([Cl:29])[Cl:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(CCCC1)[SiH](Cl)Cl
Step Five
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(CCCC1)[Si](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted with metallic silicon at 280° C.
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
30.1 g of reaction products

Outcomes

Product
Name
Type
product
Smiles
C1=CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 58.4%
Name
Type
product
Smiles
Cl[SiH](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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